

Application Notes and Protocols: Intramolecular Cyclization of Propargyl Derivatives

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Compound of Interest

Compound Name: *Propargyl p-toluenesulfonate*

Cat. No.: *B114425*

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These application notes provide a detailed overview of the intramolecular cyclization of propargyl derivatives, with a focus on the gold-catalyzed synthesis of 5-oxazole ketones from internal N-propargylamides. This reaction class serves as a powerful tool for the construction of heterocyclic structures relevant to pharmaceutical and materials science.

Gold-Catalyzed Intramolecular Cyclization of Internal N-Propargylamides

The intramolecular cyclization of internal N-propargylamides offers an efficient route to synthesize 5-oxazole ketones. This process, facilitated by gold catalysis in the presence of an oxidant, proceeds under mild conditions with good functional group compatibility.

Reaction Principle

The reaction is initiated by the gold catalyst activating the alkyne moiety of the N-propargylamide. This activation facilitates an intramolecular nucleophilic attack by the amide oxygen, leading to the formation of a vinyl-gold intermediate. Subsequent oxidation and rearrangement steps yield the final 5-oxazole ketone product.

Quantitative Data Summary

The following table summarizes the reaction yields for the gold-catalyzed intramolecular cyclization of various N-propargylamides to 5-oxazole ketones. The reaction employs Ph₃PAuCl as the catalyst and 4-MeO-TEMPO as the oxidant.

Entry	Substrate (Ar ¹)	Substrate (Ar ²)	Product	Yield (%) [1]
1	Phenyl	Phenyl	2,5-diphenyl-5-oxo-oxazole	85
2	4-Methylphenyl	Phenyl	2-(p-tolyl)-5-phenyl-5-oxo-oxazole	82
3	4-Methoxyphenyl	Phenyl	2-(4-methoxyphenyl)-5-phenyl-5-oxo-oxazole	78
4	4-Chlorophenyl	Phenyl	2-(4-chlorophenyl)-5-phenyl-5-oxo-oxazole	88
5	Phenyl	4-Methylphenyl	2-phenyl-5-(p-tolyl)-5-oxo-oxazole	83
6	Phenyl	4-Bromophenyl	2-phenyl-5-(4-bromophenyl)-5-oxo-oxazole	80

Experimental Protocol: Gold-Catalyzed Synthesis of 5-Oxazole Ketones from N-Propargylamides

This protocol details the general procedure for the synthesis of 5-oxazole ketones from internal N-propargylamides.

Materials:

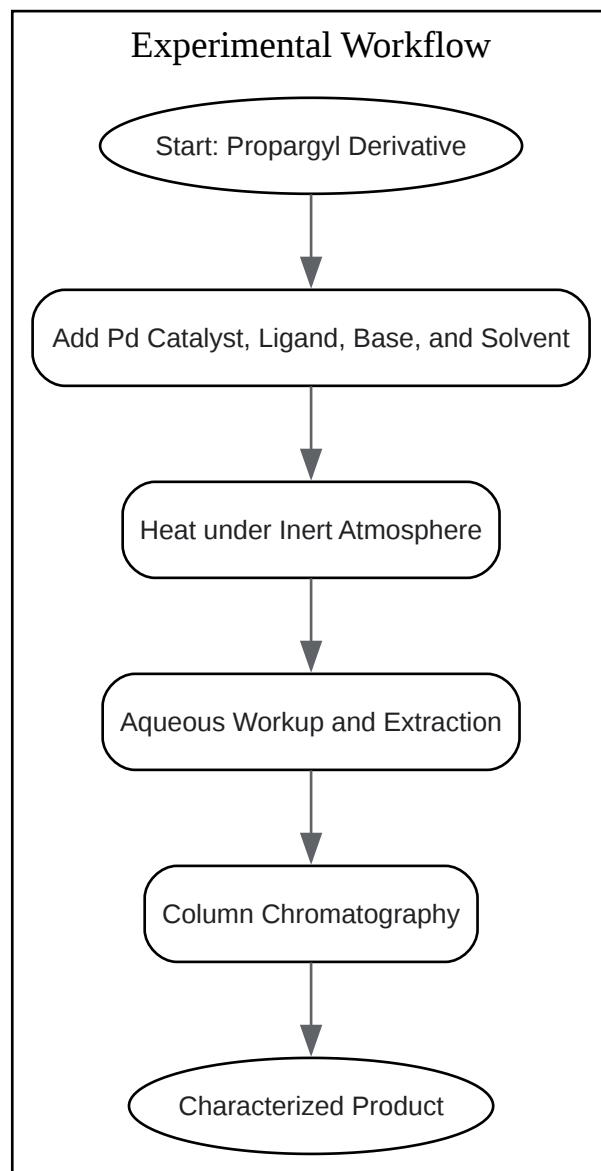
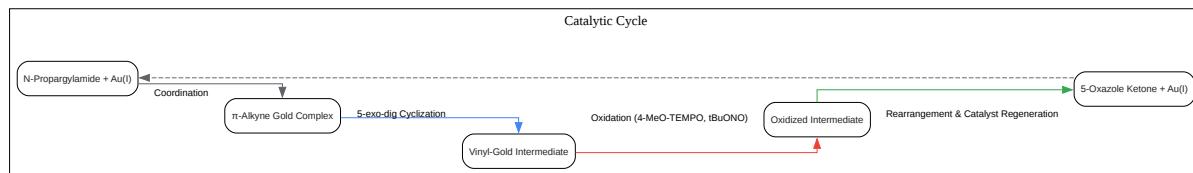
- N-propargylamide substrate (1.0 eq)
- Ph₃PAuCl (0.05 eq)
- 4-MeO-TEMPO (2.0 eq)
- tert-Butyl nitrite (tBuONO) (2.0 eq)
- Dichloromethane (DCM)
- Argon or Nitrogen gas
- Standard laboratory glassware and stirring equipment
- Silica gel for column chromatography

Procedure:

- To a dry reaction flask, add the N-propargylamide substrate (0.2 mmol, 1.0 eq), Ph₃PAuCl (0.01 mmol, 0.05 eq), and 4-MeO-TEMPO (0.4 mmol, 2.0 eq).
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add dry dichloromethane (2.0 mL) to the flask.
- Stir the mixture at room temperature for 5 minutes.
- Add tert-butyl nitrite (0.4 mmol, 2.0 eq) to the reaction mixture.
- Continue stirring the reaction at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 5-oxazole ketone.

Proposed Reaction Mechanism

The proposed mechanism for the gold-catalyzed intramolecular cyclization of internal N-propargylamides is depicted below.



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References

- 1. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones [organic-chemistry.org]
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